N-[(2Z)-2-{[(2-methoxyphenyl)carbonyl]amino}-3-phenylprop-2-enoyl]methionine
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Description
N-[(2Z)-2-{[(2-methoxyphenyl)carbonyl]amino}-3-phenylprop-2-enoyl]methionine is a complex organic compound with a unique structure that includes a methionine residue linked to a phenylprop-2-enoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2Z)-2-{[(2-methoxyphenyl)carbonyl]amino}-3-phenylprop-2-enoyl]methionine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-methoxybenzoic acid with an appropriate amine to form an amide. This intermediate is then reacted with a phenylprop-2-enoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of N-[(2Z)-2-{[(2-methoxyphenyl)carbonyl
Properties
Molecular Formula |
C22H24N2O5S |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-[[(Z)-2-[(2-methoxybenzoyl)amino]-3-phenylprop-2-enoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C22H24N2O5S/c1-29-19-11-7-6-10-16(19)20(25)24-18(14-15-8-4-3-5-9-15)21(26)23-17(22(27)28)12-13-30-2/h3-11,14,17H,12-13H2,1-2H3,(H,23,26)(H,24,25)(H,27,28)/b18-14- |
InChI Key |
FCLVNKXOEPWSHL-JXAWBTAJSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)N/C(=C\C2=CC=CC=C2)/C(=O)NC(CCSC)C(=O)O |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)O |
Origin of Product |
United States |
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